(Z)-but-2-enedioic acid;2-(4,5-dihydro-1H-imidazol-2-ylmethyl)-1-methyl-1,3-dihydroisoindole
Overview
Description
BRL 44408 maleate: is a selective α2A-adrenoceptor antagonist. It is known for its high affinity and selectivity towards α2A-adrenoceptors, making it a valuable compound in pharmacological research. The compound has been studied for its potential antidepressant and analgesic activities .
Mechanism of Action
Target of Action
BRL 44408 Maleate is a selective antagonist of α2A-adrenoceptors . Adrenoceptors are a type of G protein-coupled receptors that are targets of the catecholamines, especially norepinephrine and epinephrine .
Mode of Action
BRL 44408 Maleate interacts with its primary target, the α2A-adrenoceptor, by binding to it and inhibiting its function . This inhibition can effectively antagonize the inhibitory effects of norepinephrine or adrenergic receptor agonist Clonidine on K+ -induced [3H]norepinephrine and [3H]5-hydroxytryptamine release .
Biochemical Pathways
The α2A-adrenoceptor is involved in the regulation of neurotransmitter release . By antagonizing this receptor, BRL 44408 Maleate can affect the release of norepinephrine and 5-hydroxytryptamine, playing a potential role in the regulation of neurotransmitter release . It also improves cecal ligation puncture (CLP)-induced acute lung injury .
Pharmacokinetics
It is known that the compound is soluble in water to 100 mm , which could potentially influence its absorption and distribution in the body.
Result of Action
BRL 44408 Maleate has been shown to have antidepressant and analgesic activity . It increases hippocampal noradrenalin release following systemic administration . It also inhibits forskolin-stimulated cAMP accumulation with an IC50 value of 92.3 nM in CHO cells expressing the recombinant human α2A-AR . Furthermore, it increases norepinephrine and dopamine levels by 200 and 100%, respectively, in rat medial prefrontal cortex when administered at a dose of 10 mg/kg .
Action Environment
It’s worth noting that the compound is stable under desiccating conditions and can be stored for up to 12 months . This suggests that moisture could potentially affect the stability of the compound.
Biochemical Analysis
Biochemical Properties
BRL 44408 Maleate is known to interact with α2A-adrenoceptors . The Ki values for α2A and α2B are 5.68 and 651 nM, respectively . This indicates a high affinity for α2A-adrenoceptors, suggesting that BRL 44408 Maleate may exert its effects primarily through these receptors.
Cellular Effects
BRL 44408 Maleate has been shown to increase hippocampal noradrenalin release following systemic administration This suggests that BRL 44408 Maleate may influence cell function by modulating neurotransmitter levels
Molecular Mechanism
The molecular mechanism of BRL 44408 Maleate involves its action as a selective α2A-adrenoceptor antagonist By binding to these receptors, BRL 44408 Maleate can inhibit their activity, which may lead to changes in gene expression and enzyme activity
Temporal Effects in Laboratory Settings
One study suggests that the expression of cingulate α2A adrenoceptors, which BRL 44408 Maleate targets, was increased at day 3 and day 7 after nerve injury, but decreased at day 14 . This indicates that the effects of BRL 44408 Maleate may change over time in response to physiological conditions.
Dosage Effects in Animal Models
In animal models, BRL 44408 Maleate has been shown to decrease immobility time in the forced swim test, indicating antidepressant-like activity
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of BRL 44408 maleate involves the reaction of 2-(1-methyl-1,3-dihydroisoindole)methyl-4,5-dihydroimidazole with maleic acid. The reaction conditions typically include the use of solvents like dimethyl sulfoxide (DMSO) and heating to facilitate the reaction .
Industrial Production Methods: While specific industrial production methods are not widely documented, the synthesis generally follows the laboratory preparation methods with scaling up of the reaction conditions. The compound is then purified to achieve a high level of purity, typically ≥98% .
Chemical Reactions Analysis
Types of Reactions: BRL 44408 maleate primarily undergoes substitution reactions due to the presence of reactive functional groups. It can also participate in oxidation and reduction reactions under specific conditions .
Common Reagents and Conditions:
Substitution Reactions: Common reagents include halogenating agents and nucleophiles. Conditions often involve solvents like DMSO and temperatures ranging from room temperature to elevated temperatures.
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield halogenated derivatives, while oxidation reactions can produce oxidized forms of the compound .
Scientific Research Applications
BRL 44408 maleate has a wide range of scientific research applications:
Chemistry: Used as a reference compound in studies involving α2A-adrenoceptors.
Biology: Investigated for its role in modulating neurotransmitter release, particularly noradrenaline.
Medicine: Explored for its potential antidepressant and analgesic effects.
Industry: Utilized in the development of new pharmacological agents targeting α2A-adrenoceptors.
Comparison with Similar Compounds
- Yohimbine hydrochloride
- Idazoxan hydrochloride
- Clonidine hydrochloride
- Phentolamine hydrochloride
Comparison: BRL 44408 maleate is unique in its high selectivity for α2A-adrenoceptors compared to other similar compounds. While compounds like yohimbine hydrochloride and idazoxan hydrochloride also target α2-adrenoceptors, they do not exhibit the same level of selectivity for the α2A subtype. This high selectivity makes BRL 44408 maleate particularly valuable in research focused on α2A-adrenoceptor-mediated effects .
Properties
IUPAC Name |
(Z)-but-2-enedioic acid;2-(4,5-dihydro-1H-imidazol-2-ylmethyl)-1-methyl-1,3-dihydroisoindole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17N3.C4H4O4/c1-10-12-5-3-2-4-11(12)8-16(10)9-13-14-6-7-15-13;5-3(6)1-2-4(7)8/h2-5,10H,6-9H2,1H3,(H,14,15);1-2H,(H,5,6)(H,7,8)/b;2-1- | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DDIQGSUEJOOQQQ-BTJKTKAUSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C2=CC=CC=C2CN1CC3=NCCN3.C(=CC(=O)O)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1C2=CC=CC=C2CN1CC3=NCCN3.C(=C\C(=O)O)\C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21N3O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
681806-46-2 | |
Record name | BRL-44408 maleate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0681806462 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | BRL-44408 MALEATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/96KFS04PNM | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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